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molecular formula C14H13N3S B8354341 2-Phenyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-amine

2-Phenyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-amine

Cat. No. B8354341
M. Wt: 255.34 g/mol
InChI Key: RKSLSSWXWGDPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541421B2

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (152 mg, 1.0 mmol), ammonia acetate (308.3 mg, 4.0 mmol) and triethyl orthobenzoate (2.0 mL) in a sealed tube was put in a microwave at 200° C. for 20 min. After the reaction mixture was cooled to room temperature, it was diluted with EtOAc, washed with saturated NaHCO3 and H2O. The solvent was removed by vacuum and the residue was purified by preparative HPLC eluting with acetonitrile and water to give the title compound (80 mg, 31%). 1H NMR (400 MHz, CDCl3) δ2.45 (s, 3H), 2.48 (s, 3H), 5.34 (bs, 2H), 7.46-7.43 (m, 3H), 8.4-8.38 (m, 2H). MS 256 (MH+).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
308.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].C(O)(=O)C.[NH3:15].CCO[C:19](OCC)(OCC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CCOC(C)=O>[CH3:9][C:5]1[C:6]2[C:7]([NH2:15])=[N:8][C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:1][C:2]=2[S:3][C:4]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C)C
Name
Quantity
308.3 mg
Type
reactant
Smiles
C(C)(=O)O.N
Name
Quantity
2 mL
Type
reactant
Smiles
CCOC(C1=CC=CC=C1)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 and H2O
CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC
WASH
Type
WASH
Details
eluting with acetonitrile and water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(SC=2N=C(N=C(C21)N)C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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